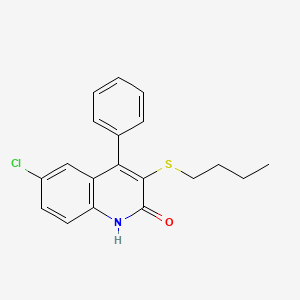
4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group and a trimethyl-substituted imidazole ring with a dioxide functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde. In this case, 4-chlorobenzaldehyde is used to introduce the chlorophenyl group.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Oxidation to Dioxide: The final step involves the oxidation of the imidazole ring to form the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interaction with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Generation of Reactive Oxygen Species: Inducing oxidative stress within cells, leading to cell damage and apoptosis.
類似化合物との比較
Similar Compounds
4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole: Lacks the dioxide functionality.
4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide derivatives: Various derivatives with different substituents on the imidazole ring.
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group, trimethyl substitution, and dioxide functionality
特性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2,2,4-trimethyl-3-oxidoimidazol-1-ium 1-oxide |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-11(9-4-6-10(13)7-5-9)15(17)12(2,3)14(8)16/h4-7H,1-3H3 |
InChIキー |
YBPIAXHRXGKIAV-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=O)C(N1[O-])(C)C)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B11612873.png)
![N-tert-butyl-3-[(2E)-2-(4-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11612879.png)
![ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11612887.png)
![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11612893.png)
![2-chloro-3-[1-(2-chlorobenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B11612901.png)


![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11612942.png)
![7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612949.png)
![N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide](/img/structure/B11612954.png)
![2-Ethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612960.png)
![2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11612967.png)
![16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione](/img/structure/B11612974.png)
![5,5-Dimethyl-2-[[[1-(2-phenylacetyl)piperidin-4-yl]methylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B11612977.png)
